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A Comparative Guide to DPPH, ABTS, and ORAC
Antioxidant Assays
The evaluation of antioxidant capacity is a critical aspect of research in the fields of food

science, natural products, and drug development. Antioxidants play a vital role in mitigating

oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in

numerous disease states.[1][2][3] A variety of in vitro assays have been developed to quantify

the antioxidant potential of different substances. Among the most widely used are the DPPH

(2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)),

and ORAC (Oxygen Radical Absorbance Capacity) assays.[4][5][6] This guide provides a

detailed comparison of these three methods, including their principles, experimental protocols,

and key differences to aid researchers in selecting the most appropriate assay for their specific

needs.

Principles of the Assays
DPPH Radical Scavenging Assay: The DPPH assay is based on the ability of an antioxidant to

donate a hydrogen atom or an electron to the stable DPPH free radical.[7][8][9] DPPH is a

deep purple-colored radical that, upon reduction by an antioxidant, changes to a yellow-colored

non-radical form, 1,1-diphenyl-2-picryl-hydrazine.[10] The degree of discoloration, measured by

the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant

capacity of the sample.[3][7]
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ABTS Radical Cation Decolorization Assay: The ABTS assay involves the generation of the

blue/green ABTS radical cation (ABTS•+).[11][12] This is typically achieved through the

reaction of ABTS with a strong oxidizing agent like potassium persulfate.[8][13] The pre-formed

ABTS•+ is then reduced by an antioxidant, leading to a loss of color that is monitored by the

decrease in absorbance at around 734 nm.[11][12][13] The extent of decolorization is indicative

of the antioxidant's scavenging activity. This assay is applicable to both hydrophilic and

lipophilic antioxidants.[9][14]

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of

an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15]

[16] The assay utilizes a free radical initiator, such as 2,2'-azobis(2-amidinopropane)

dihydrochloride (AAPH), which generates peroxyl radicals upon thermal decomposition.[15]

These radicals quench the fluorescence of a probe, commonly fluorescein. In the presence of

an antioxidant, the fluorescent probe is protected, and the decay of fluorescence is inhibited.

The antioxidant capacity is quantified by measuring the area under the fluorescence decay

curve, with Trolox, a water-soluble vitamin E analog, typically used as the standard.[15]

Comparative Summary of Antioxidant Assays
For a direct comparison, the key features of the DPPH, ABTS, and ORAC assays are

summarized in the table below.
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Feature DPPH Assay ABTS Assay ORAC Assay

Principle

Measures the ability of

an antioxidant to

scavenge the stable

DPPH radical.

Measures the ability of

an antioxidant to

scavenge the ABTS

radical cation.

Measures the ability of

an antioxidant to

inhibit the oxidation of

a fluorescent probe by

peroxyl radicals.[15]

[16]

Radical/Oxidant

2,2-diphenyl-1-

picrylhydrazyl

(DPPH•)

2,2'-azino-bis(3-

ethylbenzothiazoline-

6-sulfonic acid) radical

cation (ABTS•+)

Peroxyl radicals

generated from AAPH.

[15]

Measurement

Colorimetric

(decrease in

absorbance).

Colorimetric

(decrease in

absorbance).

Fluorometric

(inhibition of

fluorescence decay).

[15]

Wavelength ~517 nm[3][7] ~734 nm[11][13]

Excitation: ~480-485

nm; Emission: ~520

nm.[17][18]

Standard
Trolox or Ascorbic

Acid.[10][19][20]
Trolox.[13] Trolox.[15]

Reaction Time
Typically 30 minutes.

[7][19]

Can be rapid

(minutes) after radical

generation.[11][12]

60 minutes or more.

[17][18]

Applicability

More suitable for

hydrophobic

compounds.[14]

Suitable for both

hydrophilic and

lipophilic compounds.

[9][14]

Suitable for both

hydrophilic and

lipophilic compounds

(with modifications).

[18][21]

Advantages
Simple, rapid, and

cost-effective.[14][22]

Excellent

reproducibility,

applicable to a wide

range of compounds.

[9]

Biologically relevant

as it uses peroxyl

radicals.[23]
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Disadvantages

Steric hindrance can

be a factor; not

representative of

physiological radicals.

[14]

The ABTS radical is

not found in biological

systems.[14]

Requires a

fluorescence plate

reader, longer assay

time, and is sensitive

to temperature.[14]

Experimental Protocols
DPPH Radical Scavenging Assay Protocol

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable

solvent like methanol or ethanol. This solution should be freshly prepared and protected from

light.[7]

Sample and Standard Preparation: Dissolve the test samples and a standard antioxidant

(e.g., ascorbic acid or Trolox) in the same solvent at various concentrations.[7]

Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the sample or

standard solutions. Then, add an equal volume of the DPPH working solution to initiate the

reaction. A blank containing only the solvent and DPPH solution is also prepared.[7]

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period,

typically 30 minutes.[7][19]

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a

spectrophotometer.[7]

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of

control] x 100.

ABTS Radical Cation Decolorization Assay Protocol
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7

mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal

volumes and allow them to react in the dark at room temperature for 12-16 hours to generate

the ABTS•+ stock solution.[8][13]
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Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable

solvent (e.g., water or ethanol) to obtain a working solution with an absorbance of

approximately 0.70 (± 0.02) at 734 nm.[11][12]

Sample and Standard Preparation: Prepare various concentrations of the test samples and a

standard (e.g., Trolox) in a suitable solvent.[13]

Reaction Setup: Add a small volume of the sample or standard to the ABTS working solution.

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

[12]

Absorbance Measurement: Measure the absorbance at 734 nm.[11][13]

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH

assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay
Protocol

Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein)

and the free radical initiator (AAPH) in a phosphate buffer (pH 7.4). Also, prepare a series of

Trolox standard solutions.[15][16]

Sample and Standard Preparation: Dilute the test samples to an appropriate concentration

range with the phosphate buffer.

Assay Setup in a 96-well Plate: To each well of a black 96-well plate, add the fluorescein

solution followed by either the sample, standard, or a blank (buffer).[17][18]

Incubation: Incubate the plate at 37°C for a period of time (e.g., 30 minutes) to allow for

thermal equilibration.[15][17]

Reaction Initiation: Add the AAPH solution to all wells to start the reaction.[17][18]

Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an

excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are
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typically taken every 1-5 minutes for at least 60 minutes.[17][18]

Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank,

standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from

the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of

the Trolox standards against their concentrations. The ORAC values of the samples are then

determined from this standard curve and expressed as Trolox equivalents.
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Workflow for Cross-Validation of Antioxidant Assays
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Caption: Workflow for the cross-validation of different antioxidant assays.
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Comparison of Antioxidant Assay Principles
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Caption: Chemical principles of the DPPH, ABTS, and ORAC assays.
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https://www.cellbiolabs.com/sites/default/files/STA-345-orac-assay-kit.pdf
https://bio-protocol.org/exchange/minidetail?id=10224235&type=30
https://www.abcam.cn/ps/products/289/ab289847/documents/DPPH-Antioxidant-Assay-protocol-book-v1-ab289847%20(website).pdf
https://www.arigobio.com/download/protocols?file=ARG82221-Oxygen-Radical-Antioxidant-Capacity-ORAC-Assay-Kit-241023.pdf&product_sn=20512
https://www.mdpi.com/1420-3049/26/16/4865
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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